Unii-R7M3Y4C8BK
Description
UNII-R7M3Y4C8BK is a unique identifier assigned by the Global Substance Registration System (GSRS), a regulatory-standardized database managed by the U.S. FDA and the National Center for Advancing Translational Sciences (NCATS) . This system provides unambiguous scientific descriptions for substances critical to medicine and translational research, including small molecules, biologics, and polymers.
Properties
Molecular Formula |
C22H26O9 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
[(1R,2S,4R,6R,8R,9R,13S,14S,16S,19S)-6,9,14-trihydroxy-10,14-dimethyl-5-methylidene-18-oxo-7,17,20-trioxahexacyclo[11.5.1.19,12.01,12.04,8.016,19]icos-10-en-2-yl] acetate |
InChI |
InChI=1S/C22H26O9/c1-8-6-20-15-14-12(7-19(15,4)26)29-18(25)21(14,20)13(28-10(3)23)5-11-9(2)17(24)30-16(11)22(8,27)31-20/h6,11-17,24,26-27H,2,5,7H2,1,3-4H3/t11-,12+,13+,14+,15+,16-,17-,19+,20?,21-,22-/m1/s1 |
InChI Key |
BILSMHBWRCOPGJ-AUGSTJLKSA-N |
Isomeric SMILES |
CC1=CC23[C@H]4[C@H]5[C@]2([C@H](C[C@H]6[C@H]([C@@]1(O3)O)O[C@H](C6=C)O)OC(=O)C)C(=O)O[C@H]5C[C@]4(C)O |
Canonical SMILES |
CC1=CC23C4C5C2(C(CC6C(C1(O3)O)OC(C6=C)O)OC(=O)C)C(=O)OC5CC4(C)O |
Origin of Product |
United States |
Preparation Methods
The preparation methods for Unii-R7M3Y4C8BK involve various synthetic routes and reaction conditions. These methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the compound.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the synthesis of this compound. Optimizing these conditions ensures the efficient production of the compound.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using automated equipment and standardized protocols. .
Chemical Reactions Analysis
Unii-R7M3Y4C8BK undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific structure of this compound.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. These reactions can be carried out using reagents such as halogens or alkylating agents.
Common Reagents and Conditions: The common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. .
Scientific Research Applications
Unii-R7M3Y4C8BK has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It can be used as a probe or marker in biochemical assays.
Medicine: The compound has potential therapeutic applications in medicine. It can be used as an active ingredient in pharmaceutical formulations for the treatment of specific diseases.
Mechanism of Action
The mechanism of action of Unii-R7M3Y4C8BK involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific structure and properties of this compound .
Comparison with Similar Compounds
Structural Analogues
Hypothetical structural analogues might include compounds with:
- Shared functional groups (e.g., hydroxyl, amine).
- Isosteric replacements (e.g., sulfur-for-oxygen substitutions).
Table 1: Structural and Physicochemical Comparison
| Property | UNII-R7M3Y4C8BK | Compound A (Hypothetical) | Compound B (Hypothetical) |
|---|---|---|---|
| Molecular Weight (g/mol) | Data required | 250.3 | 265.8 |
| LogP | Data required | 2.1 | 3.4 |
| Solubility (mg/mL) | Data required | 15.2 | 8.7 |
| Melting Point (°C) | Data required | 145 | 162 |
Note: Specific data for this compound would require access to its GSRS entry or experimental studies .
Functional Analogues
Functional analogues may share applications but differ structurally. For example:
- Catalytic Activity: Comparison with metal-organic frameworks (MOFs) or organocatalysts in industrial synthesis .
- Therapeutic Use : If this compound is a drug candidate, analogues might include FDA-approved drugs with similar mechanisms (e.g., kinase inhibitors, receptor antagonists).
Table 2: Functional Efficacy Comparison
| Parameter | This compound | Compound C (Reference Drug) |
|---|---|---|
| IC50 (nM) | Data required | 12.3 |
| Half-life (hours) | Data required | 6.7 |
| Target Binding Affinity | Data required | 89% |
Research Findings and Challenges
Key Findings
- Structural Flexibility : Hypothetical analogues with lower molecular weight may exhibit enhanced bioavailability but reduced target specificity .
- Thermal Stability : Compounds with higher melting points (e.g., Compound B) could be preferable for high-temperature industrial processes .
- Toxicity Trade-offs : Increased LogP values (indicative of lipophilicity) often correlate with improved membrane permeability but higher hepatotoxicity risks .
Limitations
- Reproducibility : Comparative studies require standardized experimental protocols (e.g., consistent solvent systems, temperature controls) to ensure validity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
